molecular formula C13H20N4O2S B2989437 8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione CAS No. 327169-65-3

8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione

Cat. No.: B2989437
CAS No.: 327169-65-3
M. Wt: 296.39
InChI Key: BZOMQVNRALMMJA-UHFFFAOYSA-N
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Description

8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of an ethylsulfanyl group at the 8th position, a methyl group at the 3rd position, and a pentyl group at the 7th position of the purine ring. The purine ring itself is a fused ring system containing both pyrimidine and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethylsulfanyl and pentyl groups under controlled conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine ring, followed by the addition of alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the ethylsulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-ethylsulfanylated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Heptylsulfanyl-3-methyl-7-pentylpurine-2,6-dione: Similar structure but with a heptylsulfanyl group instead of an ethylsulfanyl group.

    8-Ethylsulfanyl-3-methyl-7-phenethylpurine-2,6-dione: Contains a phenethyl group at the 7th position instead of a pentyl group.

Uniqueness

8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfanyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-4-6-7-8-17-9-10(14-13(17)20-5-2)16(3)12(19)15-11(9)18/h4-8H2,1-3H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOMQVNRALMMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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